1-(4-fluorophenyl)-5-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide
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Description
1-(4-fluorophenyl)-5-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H20FN3O3 and its molecular weight is 393.418. The purity is usually 95%.
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Biological Activity
The compound 1-(4-fluorophenyl)-5-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H18FNO4, with a molecular weight of approximately 355.36 g/mol. The structure features a pyrrolidine core substituted with a 4-fluorophenyl group and an isoxazole moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures often act as inhibitors of specific proteins involved in cancer progression. For example, compounds containing the pyrrolidine scaffold have been studied for their ability to inhibit murine double minute 2 (MDM2), a negative regulator of the tumor suppressor p53, thereby potentially enhancing p53 activity in tumor cells .
Antitumor Activity
In vitro studies have shown that derivatives of this compound can exhibit significant antitumor activity. For instance, one study reported that a related compound demonstrated moderate tumor growth inhibition in xenograft models when administered at a dose of 100 mg/kg daily for 14 days. However, the overall effectiveness was noted to be inferior compared to other tested compounds .
Enzyme Inhibition
The compound's structural components suggest potential activity against various kinases, particularly p38 mitogen-activated protein kinase (MAPK). Isoxazolones are known to inhibit p38 MAPK, which plays a crucial role in cell signaling pathways associated with inflammation and cancer . The presence of the 4-fluorophenyl group may enhance selectivity towards these targets due to hydrophobic interactions within the ATP binding site .
Case Studies and Research Findings
Several studies have investigated related compounds and their biological activities:
- Antimicrobial Activity : A series of substituted pyrrolidines exhibited minimum inhibitory concentrations (MICs) ranging from 7.8 µg/mL to 62.5 µg/mL against various bacterial strains, indicating potential antimicrobial properties .
- Structural Activity Relationships (SAR) : Research has highlighted the importance of specific substitutions on the pyrrolidine ring that can significantly affect biological potency. For example, modifications that enhance lipophilicity or alter hydrogen bonding capabilities have been shown to improve binding affinity to target proteins .
- Tissue Penetration Studies : Investigations into enhancing tissue penetration for improved therapeutic efficacy have been conducted. Strategies included modifying lipophilicity and basicity of nitrogen atoms in the pyrrolidine core .
Data Tables
Property | Value |
---|---|
Molecular Formula | C20H18FNO4 |
Molecular Weight | 355.36 g/mol |
Antitumor Dose | 100 mg/kg (in vivo) |
MIC Range (Antimicrobial) | 7.8 - 62.5 µg/mL |
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c1-14-2-4-15(5-3-14)20-11-18(25-29-20)12-24-22(28)16-10-21(27)26(13-16)19-8-6-17(23)7-9-19/h2-9,11,16H,10,12-13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWAGRYQPKIMBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.